(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic compound that features a piperidine ring conjugated to a benzyl group, a pyrazolyl-pyrimidine moiety, and an azetidinyl-methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone typically involves multiple steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Synthesis of the Pyrazolyl-Pyrimidine Moiety: This involves the reaction of enaminone intermediates with tert-butyl hydrazine in the presence of a base such as potassium carbonate (K2CO3) and a solvent mixture of ethyl acetate and water.
Coupling of the Azetidinyl-Methanone Structure: The final step involves coupling the benzylpiperidine and pyrazolyl-pyrimidine moieties with an azetidinyl-methanone structure under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidine positions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its complex structure and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Another related compound with stimulant properties and potential therapeutic applications.
Tetrahydroisoquinoline: A compound with a similar piperidine structure, used in various pharmacological studies.
Uniqueness
(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is unique due to its combination of a benzylpiperidine core with a pyrazolyl-pyrimidine moiety and an azetidinyl-methanone structure. This complex architecture provides it with distinct chemical and biological properties that are not found in simpler analogs.
Biological Activity
The compound (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Azetidine Moiety : Imparts unique properties that may influence biological interactions.
- Pyrazole and Pyrimidine Substituents : These groups are often associated with significant biological effects, particularly in cancer and inflammation modulation.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
Anticancer Activity
Preliminary studies suggest that derivatives of compounds containing the 3,5-dimethylpyrazole moiety show promising anticancer properties. For instance, related compounds have demonstrated:
- Submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2) .
- Modulation of autophagy via mTORC1 inhibition, leading to increased cellular stress responses that can be leveraged for therapeutic purposes .
Neuropharmacological Effects
Compounds similar to this compound have been studied for their effects on neurotransmitter systems:
- They may act as monoamine releasing agents , influencing mood and cognitive functions .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation, particularly in cancer cells.
- Disruption of Autophagic Flux : The compound appears to interfere with the normal autophagic process, leading to the accumulation of autophagic markers such as LC3-II .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | Antiproliferative | 0.5 | |
Compound B | mTORC1 Inhibition | 0.8 | |
Compound C | Autophagy Modulation | 0.7 |
Table 2: Structure Activity Relationship Studies
Structural Feature | Observed Effect |
---|---|
Presence of Pyrazole | Increased antiproliferative activity |
Benzyl Substitution | Enhanced receptor binding affinity |
Azetidine Ring | Modulation of neurotransmitter release |
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:
- Study on Pancreatic Cancer :
-
Neuropharmacological Assessment :
- A study evaluated the impact of similar piperidine derivatives on neurotransmitter systems and reported alterations in dopamine and serotonin levels, indicating possible applications in treating mood disorders .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-18-12-19(2)31(28-18)24-14-23(26-17-27-24)30-15-22(16-30)25(32)29-10-8-21(9-11-29)13-20-6-4-3-5-7-20/h3-7,12,14,17,21-22H,8-11,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKGBWXAGWHKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.